4,6-Dichloro-5-fluoro-2-methylpyrimidine

Organic Synthesis Process Chemistry Yield Optimization

Generic pyrimidine building blocks often produce complex product mixtures due to poor regioselectivity. 4,6-Dichloro-5-fluoro-2-methylpyrimidine (CAS 105806-13-1) solves this: • 5-Fluoro substituent accelerates SNAr reactions via ion-dipole interactions. • 2-Methyl group directs functionalization to C4/C6, eliminating C2 competition. • Documented dasatinib intermediate, delivering the precise BCR-ABL pharmacophore. Supplied at ≥97% purity, stored under inert atmosphere at 2-8°C, and available for immediate global shipment.

Molecular Formula C5H3Cl2FN2
Molecular Weight 180.99 g/mol
CAS No. 105806-13-1
Cat. No. B017591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-5-fluoro-2-methylpyrimidine
CAS105806-13-1
Molecular FormulaC5H3Cl2FN2
Molecular Weight180.99 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=N1)Cl)F)Cl
InChIInChI=1S/C5H3Cl2FN2/c1-2-9-4(6)3(8)5(7)10-2/h1H3
InChIKeyIWPZWKNMDQSDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-5-fluoro-2-methylpyrimidine: Core Physicochemical & Procurement Profile


4,6-Dichloro-5-fluoro-2-methylpyrimidine (CAS 105806-13-1) is a polyhalogenated pyrimidine building block with the molecular formula C5H3Cl2FN2 and a molecular weight of 180.995 g/mol [1]. The compound is characterized by a pyrimidine core substituted with chlorine atoms at the 4- and 6-positions, a fluorine atom at the 5-position, and a methyl group at the 2-position . It is a white crystalline solid with a density of 1.504–1.505 g/cm³ and a boiling point ranging from 220.5°C to 221°C at 760 mmHg . The compound exhibits a calculated LogP of 2.23–2.42, indicating moderate lipophilicity , and a predicted water solubility of 1116 mg/L at 25°C . Its storage requires an inert atmosphere at 2–8°C to maintain stability . As a dihalogenated pyrimidine, it serves as a key intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents .

5-Fluoro-2-methylpyrimidine building block for kinase inhibitor synthesis
Regioselective C4/C6 chlorine displacement in SNAr reactions
Moderate lipophilicity may support membrane permeability studies

4,6-Dichloro-5-fluoro-2-methylpyrimidine: Irreplaceable Building Block


The 5-fluoro substituent in 4,6-dichloro-5-fluoro-2-methylpyrimidine is not a passive structural feature but a critical determinant of both chemical reactivity and biological function. In polyhalogenated pyrimidines, the presence of an ortho-fluorine atom can significantly accelerate nucleophilic aromatic substitution (SNAr) reactions through ion–dipole interactions, a phenomenon not observed with non-fluorinated analogs [1]. Furthermore, the 2-methyl group directs regioselective functionalization at the C4 and C6 positions, a reactivity profile distinct from 2,4-dichloro-5-fluoropyrimidine, which lacks this methyl group and exhibits different substitution patterns . In biological systems, the 5-fluoro substituent is a known pharmacophore in kinase inhibitor design, directly impacting binding affinity and selectivity, whereas non-fluorinated pyrimidines often show reduced potency [2]. Consequently, generic substitution with a non-fluorinated or differently substituted pyrimidine—even one with an identical molecular scaffold—is likely to alter reaction kinetics, regioselectivity, or target engagement, compromising synthetic efficiency or biological activity.

5-Fluoro substitution accelerates SNAr via ion–dipole interactions
Non-fluorinated analogs may show slower kinetics and altered reactivity profiles
2-Methyl group directs substitution exclusively to C4/C6
2,4-Dichloro-5-fluoropyrimidine (no 2-methyl) leads to competing C2/C4 reactivity
5-Fluoro pharmacophore impacts kinase binding affinity
Non-fluorinated pyrimidines may show reduced target engagement in kinase assays

4,6-Dichloro-5-fluoro-2-methylpyrimidine: Key Comparative Evidence


Synthetic Yield vs. 2,4-Dichloro-5-fluoropyrimidine

The synthesis of 4,6-dichloro-5-fluoro-2-methylpyrimidine from 5-fluoro-2-methyl-4,6-dihydroxypyrimidine via chlorination with POCl₃ proceeds with a reported yield of 79% . In contrast, the synthesis of the closely related intermediate 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil under optimized conditions achieves a significantly higher yield of 92.2% [1]. This 13.2 percentage point difference in yield highlights a key procurement consideration: while the target compound offers unique substitution for downstream applications, its synthesis is inherently less efficient than that of a common analog, which may impact cost and scalability.

Synthetic Yield
Reported
Target: 79% yield 2,4-Dichloro-5-fluoropyrimidine: 92.2% yield −13.2 percentage points
Lower synthetic yield may impact cost and scalability
Yield comparison across different starting materials; cross-study data
Organic Synthesis Process Chemistry Yield Optimization

Lipophilicity vs. 4,6-Dichloro-2-methylpyrimidine

The calculated LogP (XLogP3-AA) of 4,6-dichloro-5-fluoro-2-methylpyrimidine is 2.6 , while the LogP of its non-fluorinated analog, 4,6-dichloro-2-methylpyrimidine, is reported as 2.07 . This difference of +0.53 LogP units indicates that the 5-fluoro substitution increases lipophilicity, which can enhance passive membrane permeability and potentially improve oral bioavailability in drug candidates. In medicinal chemistry campaigns, a LogP increase of this magnitude is considered significant for optimizing ADME properties.

Lipophilicity
Data to verify
LogP = 2.6
Moderate lipophilicity; +0.53 vs non-fluorinated analog
Calculated LogP (XLogP3-AA); experimental values may vary
Medicinal Chemistry Physicochemical Properties Drug Design

Aqueous Solubility vs. 4,6-Dichloro-2-methylpyrimidine

The predicted water solubility of 4,6-dichloro-5-fluoro-2-methylpyrimidine is 1116 mg/L at 25°C , whereas the predicted solubility of its non-fluorinated analog, 4,6-dichloro-2-methylpyrimidine, is 508.5 mg/L at 25°C . This 2.2-fold increase in solubility (607.5 mg/L absolute difference) is attributed to the polarizing effect of the 5-fluoro substituent, which enhances interaction with water despite the compound's overall moderate lipophilicity. Improved aqueous solubility can facilitate reaction workups, simplify purification, and reduce the need for organic co-solvents in biological assays.

Aqueous Solubility
Data to verify
1116 mg/L at 25°C
Solubility 2.2-fold higher than non-fluorinated analog
Predicted solubility; experimental verification recommended
Formulation Science Solubility Pre-formulation

Regioselective SNAr: C4/C6 vs. C2 Reactivity

In 4,6-dichloropyrimidine scaffolds, the chlorine atoms at the C4 and C6 positions are significantly more reactive toward nucleophilic aromatic substitution (SNAr) than a halogen at the C2 position [1]. This reactivity hierarchy is a critical feature that enables sequential, controlled functionalization. For 4,6-dichloro-5-fluoro-2-methylpyrimidine, the 2-methyl group further deactivates the C2 position, ensuring that initial nucleophilic attack occurs exclusively at either C4 or C6 . In contrast, 2,4-dichloro-5-fluoropyrimidine lacks this methyl group, resulting in a different regioselectivity profile where the C4 and C2 positions compete for substitution. This differential reactivity allows chemists to design precise synthetic routes that would be impossible with non-methylated analogs.

Regioselective SNAr
Class-level inference
C4/C6 chlorines preferentially react; C2 blocked by methyl group
Enables sequential, controlled functionalization
Reactivity hierarchy based on analog class data; no target-specific rate data
Synthetic Methodology Regioselectivity SNAr

4,6-Dichloro-5-fluoro-2-methylpyrimidine: Optimal Application Scenarios


Synthesis of Dasatinib and Related Kinase Inhibitors

4,6-Dichloro-5-fluoro-2-methylpyrimidine is a documented key intermediate in the synthesis of dasatinib, a potent BCR-ABL and Src family kinase inhibitor approved for the treatment of chronic myeloid leukemia . The compound's unique substitution pattern—specifically the 5-fluoro and 2-methyl groups—is essential for constructing the dasatinib pharmacophore, and substitution with a non-fluorinated or differently substituted pyrimidine would yield an inactive or less potent analog. The enhanced lipophilicity (LogP 2.6) conferred by the 5-fluoro substituent also contributes to the favorable pharmacokinetic profile of the final drug .

Sequential SNAr for Building Complex Pyrimidine Libraries

The differential reactivity of the C4/C6 chlorines versus the C2 methyl group in 4,6-dichloro-5-fluoro-2-methylpyrimidine enables highly regioselective sequential functionalization . This property is invaluable for constructing diverse pyrimidine libraries in medicinal chemistry. Chemists can first displace one chlorine at C4 or C6 with a nucleophile, followed by a second, orthogonal transformation at the remaining chlorine position. This level of synthetic control is not possible with 2,4-dichloro-5-fluoropyrimidine, where the C2 and C4 positions compete, leading to complex product mixtures .

Lead Optimization: Balancing Lipophilicity & Solubility

For drug discovery programs targeting intracellular kinases, the physicochemical profile of 4,6-dichloro-5-fluoro-2-methylpyrimidine offers a favorable balance. Its LogP of 2.6 suggests sufficient lipophilicity for passive membrane permeation, while its predicted aqueous solubility of 1116 mg/L is 2.2-fold higher than that of its non-fluorinated analog, facilitating in vitro assay preparation and reducing the risk of precipitation . This balance makes it a preferred intermediate for generating lead-like compounds that require both cellular permeability and manageable solubility.

Application
Selection Property
Validation Focus
Dasatinib-related kinase inhibitor synthesis
5-Fluoro-2-methyl substitution pattern
Pharmacophore construction and target engagement assays
Sequential pyrimidine library construction
C4/C6 regioselective SNAr reactivity
Sequential functionalization feasibility
Lead-like compound synthesis requiring balanced permeability/solubility
Moderate lipophilicity and aqueous solubility
In vitro permeability and solubility assays

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6 linked technical documents
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